molecular formula C8H9ClINO B6305153 5-Chloro-2-isopropoxy-3-iodopyridine CAS No. 1826109-98-1

5-Chloro-2-isopropoxy-3-iodopyridine

Cat. No.: B6305153
CAS No.: 1826109-98-1
M. Wt: 297.52 g/mol
InChI Key: YOQAJAPRLUCOQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-isopropoxy-3-iodopyridine: is an organic compound with the molecular formula C8H9ClINO and a molecular weight of 297.52 g/mol . It is a derivative of pyridine, characterized by the presence of chlorine, iodine, and isopropoxy groups attached to the pyridine ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the iodination of 5-chloro-2-isopropoxypyridine using iodine and a suitable oxidizing agent . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and etherification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is typically ensured through rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-isopropoxy-3-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products:

Scientific Research Applications

Chemistry: 5-Chloro-2-isopropoxy-3-iodopyridine is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated pyridines on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its role as a building block in the synthesis of complex molecules makes it an important compound in various manufacturing processes .

Mechanism of Action

The mechanism of action of 5-Chloro-2-isopropoxy-3-iodopyridine involves its interaction with specific molecular targets. The presence of halogen atoms and the isopropoxy group can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and the nature of the biological system being studied .

Comparison with Similar Compounds

  • 2-Chloro-5-iodopyridine
  • 3-Chloro-5-iodopyridine
  • 2-Isopropoxy-5-iodopyridine

Comparison: Compared to its analogs, 5-Chloro-2-isopropoxy-3-iodopyridine is unique due to the specific positioning of the chlorine, iodine, and isopropoxy groups on the pyridine ring. This unique arrangement can result in different reactivity patterns and biological activities, making it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

5-chloro-3-iodo-2-propan-2-yloxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClINO/c1-5(2)12-8-7(10)3-6(9)4-11-8/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQAJAPRLUCOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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